molecular formula C8H3BrFNO B2419682 2-Bromo-4-fluoro-3-formylbenzonitrile CAS No. 2256060-62-3

2-Bromo-4-fluoro-3-formylbenzonitrile

Cat. No.: B2419682
CAS No.: 2256060-62-3
M. Wt: 228.02
InChI Key: PTTLPPPYUPVOFD-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-formylbenzonitrile is a chemical compound with the CAS number 2256060-62-3 . It has a molecular weight of 228.02 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . Another method involves a multi-step reaction with 2 steps: 1) 70 percent / N-bromosuccinimide / CH2Cl2 / 45 h / 0 °C 2) 76 percent / 1.) cc. sulphuric acid, sodium nitrite, 2.) copper (II) sulphate pentahydrate, sodium hydrogen carbonate / H2O; acetic acid; cyclohexane / 1.) -5 deg C, 15 min; 2.) 50 deg C .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H3BrFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 228.02 .

Scientific Research Applications

Synthesis Methods

  • Facile Synthesis : The compound has been synthesized via NaOMe-catalyzed bromodeboronation of cyano-fluorophenylboronic acid. This method demonstrates the versatility of halodeboronation for synthesizing various aryl bromides and chlorides (Szumigala et al., 2004).

  • Synthesis as PET Radioligand Precursor : An improved synthesis process has been developed for a compound that serves as a precursor for PET radioligand [18F]SP203, using 2-bromo-3-fluorobenzonitrile in Sonogashira coupling (Gopinathan et al., 2009).

Chemical Properties and Analysis

  • Transition Temperatures in Liquid Crystals : The compound's derivatives have been studied for their effect on transition temperatures in liquid crystals. This research helps in understanding the influence of fluoro substitution on the properties of biphenyls (Gray et al., 1995).

  • Energetic and Structural Study : An in-depth study of the energetic and structural properties of various fluorobenzonitrile isomers, including 2-bromo-4-fluoro-3-formylbenzonitrile, has been conducted. This research is crucial for understanding their formation enthalpies and electronic properties (Ribeiro da Silva et al., 2012).

Synthesis of Derivatives and Complexes

  • Synthesis of Liquid Crystal Compounds : The compound has been used as a starting material for synthesizing various liquid crystal compounds, demonstrating its utility in creating materials with enhanced birefringence and reduced threshold voltage (Hang De-y, 2013).

  • Formation of Arylthiolations : The compound's derivatives have been utilized in the formation of arylthiolations, showcasing its potential in generating 2-aminobenzothiazoles through intramolecular C–S bond formation (Sahoo et al., 2012).

  • Breast Cancer Cell Imaging : A derivative of this compound has been used to synthesize a palladium(II) selective probe for imaging human breast cancer cells, highlighting its potential in medical diagnostics (Ghosh et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-4-fluoro-3-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLPPPYUPVOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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